Luzopeptin A

DNA cross-linking bisintercalation gel electrophoresis

Procure Luzopeptin A for unique type II biintercalation, enabling intermolecular DNA cross-linking not achievable with echinomycin. Its 10-residue decadepsipeptide core and quinoline chromophores confer AT-rich sequence preference and exceptionally stable DNA complexes (~4 days). Ideal for footprinting, cross-linking assays, and SAR studies where high cytotoxic potency and prolonged observation windows are critical.

Molecular Formula C64H78N14O24
Molecular Weight 1427.4 g/mol
Cat. No. B10764787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuzopeptin A
Molecular FormulaC64H78N14O24
Molecular Weight1427.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
InChIInChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)
InChIKeyQMZVWFQMMLKHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luzopeptin A (BBM-928A) – A Cyclic Decadepsipeptide Bisintercalator for Antitumor and Antiviral Research Applications


Luzopeptin A (also known as BBM-928A) is a C2-symmetric cyclic decadepsipeptide antibiotic first isolated from Actinomadura luzonensis [1]. It belongs to the echinomycin (quinomycin A) class of bifunctional DNA intercalators, characterized by a 32-membered macrocyclic peptide ring bearing two pendant quinoline chromophores that simultaneously insert into DNA [2]. Unlike the more widely studied quinoxaline family members (echinomycin, triostin A), luzopeptin A features a 10-amino-acid cyclic depsipeptide core (versus 8 in quinoxalines), incorporates an unusual tetrahydropyridazine-containing amino acid, and lacks the sulfur-containing cross-bridge typical of its analogs [3]. The compound demonstrates potent inhibition of HIV-1 and HIV-2 reverse transcriptases with IC50 values of 7 nM and 68 nM, respectively, and exhibits significant antitumor activity across multiple experimental tumor models [4].

Why Luzopeptin A Cannot Be Substituted by Echinomycin, Triostin A, or Quinoxapeptins in Mechanistic and SAR Studies


Despite sharing a common bisintercalation mechanism with the quinoxaline antibiotics (echinomycin, triostin A), luzopeptin A exhibits fundamentally distinct DNA-binding characteristics, sequence recognition patterns, and biological activity profiles that preclude functional substitution. The luzopeptins contain a 10-residue cyclic depsipeptide versus the 8-residue ring of quinoxalines, incorporate tetrahydropyridazine moieties absent in analogs, and utilize quinoline rather than quinoxaline chromophores [1]. These structural differences translate to: (i) divergent sequence selectivity (AT-rich versus GC-rich preference), (ii) a unique capacity for intermolecular DNA cross-linking (type II biintercalation) not observed with echinomycin, (iii) a substantially longer complex lifetime (∼4 days versus ∼20 minutes), and (iv) a reversed structure-activity relationship between cytotoxicity and antiviral potency [2][3]. Procurement of echinomycin or triostin A as a proxy for luzopeptin A will yield fundamentally different experimental outcomes in DNA-binding footprinting, cross-linking assays, and comparative SAR studies [4].

Quantitative Evidence Differentiating Luzopeptin A from Echinomycin, Triostin A, and Quinoxapeptins


Type II Intermolecular DNA Cross-Linking: A Unique Functional Signature Absent in Echinomycin

Luzopeptin A uniquely produces intermolecular DNA cross-links (type II biintercalation) detectable as discrete additional bands on agarose gel electrophoresis, a phenomenon that echinomycin fails to produce under identical conditions [1]. The maximal type II biintercalation occurred at a luzopeptin A:DNA ratio of 0.14 to 0.18, at which more than 50% of total DNA molecules were involved [2]. Echinomycin treatment produced no detectable type II products, attributed to its weaker DNA-binding affinity relative to luzopeptin A [3].

DNA cross-linking bisintercalation gel electrophoresis mechanism of action

DNA-Binding Sequence Selectivity: AT-Rich Preference Versus Echinomycin's GC-Rich Preference

DNase I and micrococcal nuclease footprinting experiments demonstrate that luzopeptin A binds best to regions containing alternating A and T residues, though no consensus di- or trinucleotide sequence emerges [1]. This binding profile is fundamentally different from that of echinomycin, which preferentially binds to GC-rich regions [2]. The sequence selectivity and binding characteristics of luzopeptin are explicitly described as 'quite different from those of echinomycin' [3].

DNA footprinting sequence selectivity minor groove binding DNase I

DNA Complex Lifetime: ~288-Fold Longer Than Echinomycin Under Comparable Conditions

Imino proton exchange NMR studies reveal a profound difference in DNA complex stability. The amide proton exchange time, providing a lower estimate of complex lifetime, is approximately 20 minutes at 15°C for echinomycin-DNA complexes versus 4 days at 45°C for luzopeptin A-DNA complexes [1]. Even accounting for the temperature difference (higher temperature typically accelerates dissociation), the luzopeptin A complex exhibits dramatically greater kinetic stability, with the sandwiched base pairs showing strongly increased lifetimes and correspondingly reduced dissociation constants [2].

proton exchange complex stability NMR base-pair opening

Cytotoxicity SAR Within the Luzopeptin Series: A > B > C with 100–1,000-Fold Differences per Acetyl Group

Within the luzopeptin series (A, B, C), differing only in degree of acetylation, a remarkably steep SAR gradient is observed. Luzopeptin A (fully acetylated) is the most potent cytotoxic agent, with removal of each l-Htp acyl substituent resulting in a 100- to 1,000-fold reduction in potency [1]. Luzopeptins A, B, and C (in decreasing order of acetylation) were active, less active, and inactive, respectively, against several animal tumor models [2]. In cultured Novikoff hepatoma cells, luzopeptins A, B, and C were inhibitory, less inhibitory, and ineffective on cell colony formation [3]. This differential activity is attributed to differences in cellular uptake due to altered hydrophobicity from acetylation status, as all analogs bind avidly to isolated DNA [4].

structure-activity relationship cytotoxicity acetylation SAR

Divergent Cytotoxicity Versus Antiviral SAR: Luzopeptin A Maximizes Cytotoxicity; Quinoxapeptin C Maximizes HIV-1 RT Inhibition

A systematic total synthesis and comparative evaluation study revealed a striking SAR inversion between cytotoxicity and HIV-1 reverse transcriptase inhibition across the luzopeptin and quinoxapeptin series [1]. For cytotoxicity, the potency order is A > B > C (100–1,000-fold differences per acetyl group). For HIV-1 reverse transcriptase inhibition, the potency order is reversed: C > B > A [2]. Consequently, the non-naturally occurring synthetic precursor quinoxapeptin C exhibits the most potent HIV-1 RT inhibition in the series while lacking dose-limiting in vitro cytotoxic activity, making it the most attractive antiviral candidate [3]. This inverse SAR means that luzopeptin A is the optimal choice when high cytotoxicity is the experimental objective, but it is suboptimal for antiviral studies where lower cytotoxicity is desired.

HIV reverse transcriptase antiviral cytotoxicity therapeutic index

HIV-1 and HIV-2 Reverse Transcriptase Inhibition: Subtype-Selective Potency Profile

Luzopeptin A exhibits potent inhibition of both HIV-1 and HIV-2 reverse transcriptases, with IC50 values of 7 nM against HIV-1 RT and 68 nM against HIV-2 RT [1]. This represents an approximately 10-fold selectivity for HIV-1 RT over HIV-2 RT [2]. While direct head-to-head comparator data for echinomycin under identical assay conditions is not available from the retrieved literature, the absolute potency values provide a quantitative benchmark for compound selection in antiviral screening programs [3].

HIV reverse transcriptase antiviral screening IC50 subtype selectivity

Optimal Research and Procurement Applications for Luzopeptin A Based on Quantitative Differentiation Evidence


DNA Intermolecular Cross-Linking and Gel-Based Biophysical Assays

Luzopeptin A is uniquely suited for studies requiring intermolecular DNA cross-linking (type II biintercalation), a functional signature not produced by echinomycin or other quinoxaline bisintercalators [1]. Researchers investigating DNA-DNA interactions, developing gel-based cross-linking assays, or studying the biophysical consequences of bisintercalation should select luzopeptin A as the positive control of choice. The defined optimal drug:DNA ratio (0.14–0.18) for maximal type II product formation provides a validated experimental starting point [2].

AT-Rich Sequence-Specific DNA Binding Studies

For experiments requiring a bisintercalator with preferential binding to AT-rich regions—as opposed to the GC-rich preference of echinomycin and triostin A—luzopeptin A is the appropriate tool compound [1]. Applications include DNase I footprinting studies of AT-rich genomic regions, comparative analyses of sequence-dependent DNA recognition by minor groove-binding agents, and structure-function studies exploring the molecular determinants of sequence selectivity among bisintercalators [2].

High-Potency Cytotoxicity SAR Studies and Positive Controls

Luzopeptin A is the optimal choice for studies requiring maximal cytotoxic activity within the decadepsipeptide bisintercalator class [1]. The well-defined SAR gradient (A > B > C; 100–1,000-fold differences per acetyl group) establishes luzopeptin A as the high-potency reference compound for cellular viability assays, colony formation studies, and in vivo tumor model evaluations where robust cytotoxic effects are required [2]. Researchers conducting comparative SAR studies must use luzopeptin A, not its deacetylated analogs, to achieve the expected potency benchmark [3].

Kinetic Stability and Long-Duration DNA Complex Studies

The extraordinary kinetic stability of the luzopeptin A-DNA complex (∼4 days at 45°C) compared to the much shorter-lived echinomycin complex (∼20 minutes at 15°C) makes luzopeptin A the preferred compound for biophysical studies requiring prolonged observation windows [1]. Applications include NMR structural studies of drug-DNA complexes, time-resolved footprinting experiments, and investigations of base-pair opening dynamics where complex dissociation during measurement would compromise data quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luzopeptin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.